molecular formula C12H12N2O2 B12912961 4-Benzoyl-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 63156-25-2

4-Benzoyl-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12912961
CAS No.: 63156-25-2
M. Wt: 216.24 g/mol
InChI Key: SLZWAHICUZDKJP-UHFFFAOYSA-N
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Description

4-Benzoyl-1,3-dimethyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This compound features a benzoyl group attached to a pyrazolone ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1,3-dimethyl-1H-pyrazol-5(4H)-one typically involves the condensation of 1,3-dimethyl-1H-pyrazol-5(4H)-one with benzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-Benzoyl-1,3-dimethyl-1H-pyrazol-5(4H)-one may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1,3-dimethyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted pyrazolones or benzoyl derivatives.

Scientific Research Applications

4-Benzoyl-1,3-dimethyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Benzoyl-1,3-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and pyrazolone ring play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects. Detailed studies on its molecular pathways are necessary to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoyl-1,3-dimethyl-1H-pyrazol-5(4H)-one: shares similarities with other pyrazolone derivatives, such as:

Uniqueness

  • The presence of the benzoyl group in 4-Benzoyl-1,3-dimethyl-1H-pyrazol-5(4H)-one distinguishes it from other pyrazolone derivatives, potentially enhancing its biological activity and chemical reactivity. This unique structure may contribute to its specific applications and effectiveness in various fields.

Properties

CAS No.

63156-25-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-benzoyl-2,5-dimethyl-4H-pyrazol-3-one

InChI

InChI=1S/C12H12N2O2/c1-8-10(12(16)14(2)13-8)11(15)9-6-4-3-5-7-9/h3-7,10H,1-2H3

InChI Key

SLZWAHICUZDKJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2)C

Origin of Product

United States

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